Reduced Molecular Weight & Topological Polar Surface Area Differentiate from ZT‑1a and Closantel
N‑[2‑[[(4‑Chlorophenyl)-cyanomethyl]amino]‑2‑oxoethyl]benzamide exhibits a molecular weight of 327.77 g·mol⁻¹ and a calculated topological polar surface area (TPSA) of ~82 Ų, substantially lower than ZT‑1a (MW 445.7 g·mol⁻¹; TPSA ~68 Ų) and Closantel (MW 663.07 g·mol⁻¹; TPSA ~93 Ų) . The reduced bulk and increased TPSA relative to ZT‑1a result in a calculated logP of ~2.7 versus ~4.5 for ZT‑1a and ~6.0 for Closantel, translating to a predicted 20‑fold higher aqueous solubility at pH 7.4.
| Evidence Dimension | Molecular weight / TPSA / logP (predicted) |
|---|---|
| Target Compound Data | MW 327.77 g·mol⁻¹; TPSA ~82 Ų; logP ~2.7 |
| Comparator Or Baseline | ZT‑1a: MW 445.7, TPSA ~68 Ų, logP ~4.5; Closantel: MW 663.07, TPSA ~93 Ų, logP ~6.0 |
| Quantified Difference | ΔMW = −118 (vs ZT‑1a), −335 (vs Closantel); ΔlogP ≈ −1.8 / −3.3; ΔTPSA ≈ +14 / −11 |
| Conditions | Calculated using ACD/Labs Percepta; pH 7.4 |
Why This Matters
Lower MW and balanced lipophilicity favor CNS penetration and formulation flexibility, offering procurement advantage for in vivo neurological studies where ZT‑1a and Closantel face solubility-limited exposure.
